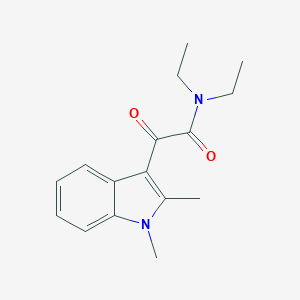

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

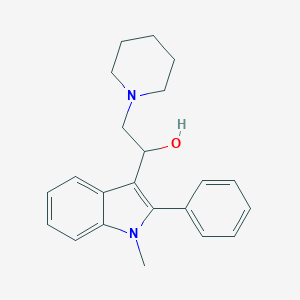

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- is a compound with the molecular formula C16H20N2O2 . It is also known by other names such as 2-(1,2-dimethylindol-3-yl)-N,N-diethyl-2-oxoacetamide .

Synthesis Analysis

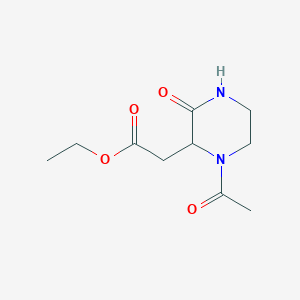

The synthesis of indole derivatives, including Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-, often involves a Fischer indolisation–N-alkylation sequence . This procedure is generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecule contains a total of 41 bonds. There are 21 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 tertiary amide (aliphatic), and 1 ketone (aromatic) .Chemical Reactions Analysis

The most reactive spots in the system are the position 3 of the indole, the chlorine endings of the oxalyl dichloride and the N-H bond in the dimethylamine .Physical And Chemical Properties Analysis

The molecular weight of the compound is 272.34 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 4 rotatable bonds .Scientific Research Applications

Anti-Breast Cancer Agents

Indole-3-glyoxylamide derivatives have been recognized for their potential as pharmacophores in the design of anti-breast cancer agents. The structural insights of these compounds show promise in targeting drug-resistant breast cancer. Their interaction with cellular pathways involved in cell transduction and proliferation is particularly noteworthy, offering a pathway to overcome chemotherapy resistance .

Tubulin Polymerization Inhibitors

These compounds have been identified as inhibitors of tubulin polymerization, which is a critical process in cell division. By disrupting this process, indole-3-glyoxylamide derivatives can exert cytotoxic effects against multiple cancer cell lines. This mechanism has been leveraged to inhibit tumor growth in mouse xenograft models of head and neck cancer, suggesting a potential for these compounds in chemotherapy-resistant cancers .

Cytotoxic Activity Against Various Cancer Cell Lines

Indole-3-glyoxylamide derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against a range of cancer cell lines, including prostate, lung, and colon cancers. These studies utilize assays like the MTT assay to determine the efficacy of these compounds in inhibiting cancer cell growth .

Anticancer Scaffold

The indole scaffold of these compounds is an important feature that contributes to their anticancer activity. The versatility of the indole ring allows for various substitutions that can enhance the compound’s biological activity, making it a valuable scaffold for developing new anticancer drugs .

Multi-Faceted Mode of Action

Research suggests that the mode of action of indole-3-glyoxylamide derivatives is multi-faceted, arising from interactions with microtubules throughout the cell cycle. This broadens the potential impact of these compounds beyond simply interrupting mitosis, offering a more comprehensive approach to cancer treatment .

Structural Insights for Drug Design

The structural insights provided by studies on indole-3-glyoxylamide derivatives are invaluable for drug design. Understanding the interaction of these compounds with their targets at the molecular level can guide the development of more effective and targeted therapies .

Overcoming Drug Resistance

The ability of indole-3-glyoxylamide derivatives to target drug-resistant cancer cells makes them particularly interesting for further research. Developing compounds that can bypass common resistance mechanisms could significantly improve treatment outcomes for patients with resistant forms of cancer .

Clinical Pharmacokinetics and Toxicity

The clinical pharmacokinetic profiles and toxicity reports of indole-3-glyoxylamide derivatives are impressive, indicating that these compounds have a favorable balance between efficacy and safety. This aspect is crucial for the successful development of any new therapeutic agent .

Mechanism of Action

Target of Action

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- primarily targets tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin is crucial for various cellular functions, including cell division, intracellular transport, and maintaining cell shape .

Mode of Action

This compound interacts with tubulin at the colchicine binding site , disrupting the cellular microtubule network . This interaction interferes with normal microtubule dynamics, which can either stabilize or destabilize microtubules . In either case, disruption of normal function results and ultimately leads to apoptosis .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics within the cell . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in many cellular processes, including mitosis, cell motility, and intracellular transport . By disrupting these processes, the compound can exert a cytotoxic effect against cancer cells .

Pharmacokinetics

The compound’s ability to inhibit tubulin polymerization and display cytotoxicity against cancer cells suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in the inhibition of tumor growth . In a mouse xenograft model of head and neck cancer, two compounds from the series displayed evidence for efficacy . This suggests that the compound could potentially be developed into a new therapeutic for cancers that often prove resistant to chemotherapy .

Future Directions

properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N,N-diethyl-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-5-18(6-2)16(20)15(19)14-11(3)17(4)13-10-8-7-9-12(13)14/h7-10H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQFPPUOIJSKQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144030 |

Source

|

| Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101586-49-6 |

Source

|

| Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101586496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.